Latrunculin a

描述

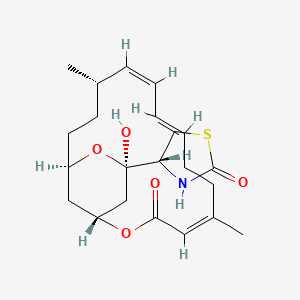

拉特鲁库林A: 是一种2-噻唑烷酮大环内酯,它能螯合G-肌动蛋白 (球状肌动蛋白)并阻止F-肌动蛋白 (纤维状肌动蛋白)的组装。 它最初是从上述海绵中分离出来的,由于其有趣的特性而引起了人们的极大兴趣 .

准备方法

合成路线:: 拉特鲁库林A的合成涉及多个步骤,包括环化和大环内酯化。虽然具体的合成路线可能有所不同,但关键步骤通常包括噻唑烷酮环的形成,然后是大环内酯化以生成最终化合物。

反应条件::- 环化: 噻唑烷酮环的形成通常需要特定的试剂和条件,例如亚硫酰氯或五氧化二磷。

- 大环内酯化: 大环内酯化步骤涉及大环的闭合,通常使用酸催化的酯化反应。

工业生产:: 尽管拉特鲁库林A主要从天然来源获得,但人们正在努力开发可扩展的合成路线用于工业生产。

化学反应分析

反应类型:: 拉特鲁库林A参与各种化学反应:

G-肌动蛋白的螯合: 它与单体肌动蛋白结合,阻止其聚合成F-肌动蛋白纤维。

有丝分裂纺锤体形成的抑制: 通过破坏肌动蛋白动力学,拉特鲁库林A影响细胞分裂。

亚硫酰氯: 用于环化。

酸催化的酯化反应: 大环内酯化必不可少。

主要产物:: 拉特鲁库林A作用的主要产物是抑制肌动蛋白聚合,从而导致细胞过程发生改变。

科学研究应用

Cell Biology Research

Latrunculin A is widely utilized in cell biology to study the dynamics of the actin cytoskeleton. Its ability to disrupt actin polymerization allows researchers to investigate various cellular processes:

- Cell Motility : By inhibiting actin polymerization, this compound helps elucidate mechanisms of cell movement. Studies have shown that it significantly impairs cell migration and invasion, making it a valuable tool for understanding cellular behaviors in both normal and pathological states .

- Phagocytosis : Research indicates that this compound inhibits immunological phagocytosis by macrophages. It blocks the internalization of immune complexes without affecting their binding to phagocytes, highlighting the essential role of actin dynamics in the engulfment phase of phagocytosis .

Cancer Research

This compound has shown promising results in cancer research, particularly regarding its anticancer properties:

- Inhibition of Tumor Cell Migration : Studies have demonstrated that this compound can reduce the migration and invasion of cancer cells. For instance, it has been evaluated as a potential treatment for gastric cancer, where it induced cell death and improved survival rates in mouse models by disrupting the actin cytoskeleton .

- Anti-Invasive Properties : In prostate cancer studies, this compound was found to inhibit hypoxia-induced activation of hypoxia-inducible factor 1, which is crucial for tumor invasiveness. This suggests its potential as a therapeutic agent against metastatic cancers .

Immunological Applications

The effects of this compound on immune cells have opened avenues for research in immunology:

- Modulation of Macrophage Function : By affecting actin dynamics, this compound alters macrophage spreading and phagocytic activity. Its differential effects on normal versus activated macrophages provide insights into immune responses during inflammation and infection .

Reproductive Biology

Recent studies have explored the use of this compound in reproductive biology:

- Cloning Efficiency : Research indicates that this compound can improve cloning success rates by preventing premature polar body extrusion during somatic cell nuclear transfer procedures. This application highlights its potential to enhance reproductive technologies by optimizing cellular manipulations .

Summary Table of Applications

作用机制

拉特鲁库林A通过与G-肌动蛋白结合来破坏肌动蛋白细胞骨架,阻止其掺入F-肌动蛋白。这种破坏影响细胞形状、运动和分裂。分子靶标包括肌动蛋白单体和肌动蛋白结合蛋白凝溶胶蛋白。

相似化合物的比较

拉特鲁库林A因其独特地专门针对肌动蛋白动力学的能力而脱颖而出。类似的化合物包括细胞松弛素和鬼笔环肽,但它们的机制不同。

生物活性

Latrunculin A is a potent marine macrolide known for its ability to disrupt the actin cytoskeleton by sequestering monomeric actin. This compound has garnered attention not only for its role in cell biology but also for its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic use.

This compound primarily functions by binding to G-actin (globular actin), preventing its polymerization into F-actin (filamentous actin). The binding affinity of this compound to actin has been characterized, revealing a stoichiometric complex formation with an equilibrium dissociation constant ranging from 0.2 to 0.4 µM . This interaction inhibits the nucleotide exchange on actin, suggesting an allosteric effect that alters the dynamics of actin polymerization and depolymerization .

Key Mechanisms:

- Sequestration of Monomeric Actin: this compound binds to G-actin, preventing its incorporation into filamentous structures.

- Inhibition of Actin-Binding Proteins: It has been shown to inhibit the binding of thymosin β4 to actin, while not affecting profilin or DNase I binding .

- Induction of Apoptosis: In various cancer cell lines, this compound has been observed to activate apoptotic pathways, specifically through caspase-3/7 activation .

Effects on Cancer Cells

Recent studies have highlighted the anticancer properties of this compound. For instance, in gastric cancer models using MKN45 and NUGC-4 cell lines, this compound demonstrated significant cytotoxic effects. The treatment led to morphological changes indicative of apoptosis, such as cell rounding and loss of adhesion .

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Observed Effects |

|---|---|---|---|

| MKN45 | 0.05 | Induces apoptosis via caspase activation | Cell rounding, loss of focal adhesions |

| NUGC-4 | 0.05 | Disruption of actin cytoskeleton | Shrinkage and bursting of cells |

Case Studies

-

Gastric Cancer Model:

In a study involving nude mice inoculated with gastric cancer cells (MKN45), intraperitoneal administration of this compound resulted in improved survival rates without significant side effects. The study concluded that this compound could be a promising candidate for treating peritoneal dissemination in gastric cancer patients . -

Cell Morphology and Cytoskeleton Disruption:

Another investigation focused on the morphological changes in MKN45 and NUGC-4 cells post-treatment with this compound. The results showed a complete disruption of stress fibers and focal adhesions within 24 hours, indicating a rapid response to the drug that correlates with its mechanism as an actin-disrupting agent .

Broader Implications

The implications of this compound extend beyond cancer therapy. Its ability to modulate the cytoskeleton suggests potential applications in studying cellular motility, wound healing, and inflammatory responses due to its effects on actin dynamics . Furthermore, understanding the differential effects on various actin-binding proteins can provide insights into novel therapeutic strategies targeting cytoskeletal components in various diseases.

属性

IUPAC Name |

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVBPZROPPMBLW-IZGXTMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893488 | |

| Record name | Latrunculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-93-6 | |

| Record name | Latrunculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrunculin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrunculin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | latrunculin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Latrunculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LATRUNCULIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Latrunculin A and what is its primary molecular target?

A1: this compound (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].

Q2: How does this compound interact with actin monomers?

A2: this compound binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].

Q3: Which cellular processes are affected by this compound's disruption of the actin cytoskeleton?

A3: this compound impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].

Q4: Are there differences in how this compound affects different types of actin structures?

A4: Yes, this compound appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].

Q5: Can this compound affect intracellular signaling pathways?

A5: Yes, this compound can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].

Q7: Is there spectroscopic data available for this compound?

A7: While the provided abstracts do not specify particular spectroscopic data, this compound and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].

Q8: Does this compound possess catalytic activity?

A9: this compound is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].

Q9: Have computational methods been used to study this compound?

A10: Yes, computational studies have been employed to analyze the binding of this compound and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of this compound, enabling the design of more potent and synthetically accessible analogues [].

Q10: How do structural modifications of this compound affect its activity?

A11: Diverted total synthesis approaches have revealed valuable insights into this compound's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].

Q11: Are there synthetic analogues of this compound with improved properties?

A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].

Q12: What are the safety considerations and regulations surrounding the use of this compound in research?

A12: As a potent toxin, this compound necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.

Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of this compound. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.

Q14: What in vitro models have been used to study the effects of this compound?

A14: this compound's effects have been extensively studied in various in vitro models, including:

- Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].

- Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].

- Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].

Q15: Has this compound been tested in animal models?

A17: While the provided abstracts don't mention specific animal model studies, this compound has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.

Q16: Have there been any clinical trials involving this compound?

A16: this compound is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to this compound?

A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to this compound, as seen in yeast studies where a mutation in actin (D157E) confers resistance to this compound by altering its binding site [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。